molecular formula C24H36N4O6S2 B1220199 Romidepsin

Romidepsin

Cat. No.: B1220199
M. Wt: 540.7 g/mol
InChI Key: OHRURASPPZQGQM-QOJCHSLYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Romidepsin is a complex cyclic peptide with a unique structure that includes both amino and hydroxy functional groups, as well as a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Romidepsin typically involves the following steps:

    Peptide Bond Formation: The initial step involves the formation of peptide bonds between the amino acids. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).

    Cyclization: The linear peptide is then cyclized to form the cyclic structure. This step often requires specific conditions to ensure the correct formation of the disulfide bond.

    Disulfide Bond Formation: The formation of the disulfide bond is a critical step in the synthesis. This can be achieved using oxidizing agents such as iodine or hydrogen peroxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, such as automated SPPS, followed by purification steps like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Romidepsin can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond can yield sulfoxides or sulfones, while reduction can yield thiols.

Scientific Research Applications

Romidepsin has a wide range of scientific research applications:

    Chemistry: It can be used as a model compound for studying peptide synthesis and cyclization reactions.

    Biology: Its unique structure makes it a valuable tool for studying protein-protein interactions and enzyme mechanisms.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Romidepsin involves its interaction with specific molecular targets. The disulfide bond plays a crucial role in its activity, allowing it to form covalent bonds with thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl]
  • Romidepsin

Uniqueness

The uniqueness of this compound lies in its specific cyclic structure and the presence of both amino and hydroxy functional groups, as well as a disulfide bond. These features give it unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H36N4O6S2

Molecular Weight

540.7 g/mol

IUPAC Name

(1S,4S,10S,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone

InChI

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/t15-,17-,19-,20+/m1/s1

InChI Key

OHRURASPPZQGQM-QOJCHSLYSA-N

SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Isomeric SMILES

CC=C1C(=O)N[C@H](C(=O)O[C@H]2CC(=O)N[C@@H](C(=O)N[C@H](CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Canonical SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Romidepsin
Reactant of Route 2
Romidepsin
Reactant of Route 3
Romidepsin
Reactant of Route 4
Romidepsin
Reactant of Route 5
Romidepsin
Reactant of Route 6
Romidepsin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.